4-Acetyl-5-nitropyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4(10)5-2-7(11)8-3-6(5)9(12)13/h2-3H,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUSGPRCANOJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)NC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 4 Acetyl 5 Nitropyridin 2 1h One Analogues
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the nitro group in nitropyridinone systems significantly influences their susceptibility to nucleophilic attack. This activation facilitates a variety of substitution reactions at the pyridine (B92270) ring.
Amination of Nitropyridinones via Silylation Activation
A practical and efficient method for the amination of nitropyridinones involves the use of silylation to activate the pyridone system. researchgate.net This approach avoids the necessity for harsh or hazardous reagents, such as phosphorus oxychloride (POCl₃). The process typically involves treating the nitropyridinone with a silylating agent, like hexamethyldisilazane (B44280) (HMDS), which is believed to react with the tautomeric phenol (B47542) form of the pyridone, [−C(=O)−NH−] ⇌ [−C(−OH)=N−]. researchgate.net This in situ silylation generates a reactive intermediate that is readily susceptible to nucleophilic substitution by primary amines. researchgate.net
The activation provided by the nitro group is crucial for the success of this coupling reaction, leading to the formation of aminonitropyridines in good yields. researchgate.net It has been observed that regioisomers of nitropyridinones, such as 3-nitro-4-pyridone, show different levels of reactivity, but can still undergo coupling with primary amines. researchgate.net This silylation-amination procedure represents a one-step/one-pot synthesis that converts aromatic hydroxy N-heterocycles into activated, lipophilic intermediates which then react with amines. researchgate.net The trimethylsilanol (B90980) formed as a byproduct is typically converted into the inert hexamethyldisiloxane (B120664) by excess silylating agent, which helps to drive the reaction to completion. researchgate.net
Reactions with Other Nitrogen Nucleophiles
Beyond simple primary amines, nitropyridinone analogues react with a variety of other nitrogen nucleophiles. These reactions are fundamental in building more complex molecular scaffolds. For instance, reactions with hydrazine (B178648) (NH₂NH₂) and its derivatives can lead to the formation of hydrazones or can initiate ring-opening and subsequent recyclization to form different heterocyclic systems. libretexts.orgorganic-chemistry.org
The reaction of a ketone, such as the acetyl group in 4-acetyl-5-nitropyridin-2(1H)-one, with a primary amine or a related nitrogen nucleophile like hydroxylamine (B1172632) (NH₂OH) or hydrazine, typically forms an imine, which is a compound containing a carbon-nitrogen double bond. libretexts.orgwizeprep.com This condensation reaction is often catalyzed by acid and proceeds through a hemiaminal intermediate with the elimination of a water molecule. wizeprep.com
When a secondary amine is used, the reaction can proceed to an iminium ion intermediate. From this intermediate, the loss of a proton from an adjacent carbon atom leads to the formation of an enamine. libretexts.org These reactions highlight the dual reactivity of a molecule like this compound, where both the pyridinone ring and the acetyl side chain can be sites for nucleophilic attack.
Rearrangement Pathways
Analogues of this compound can undergo fascinating rearrangement reactions, often induced by thermal conditions or specific reagents, leading to significant structural reorganization.
Flash-Vacuum-Pyrolysis (F.V.P) Induced Rearrangements of Isoxazolone Analogues Possessing a 5-nitropyridin-2-yl Moiety
Flash vacuum pyrolysis (FVP) is a powerful technique that involves heating a precursor molecule at high temperatures and low pressure for a very short duration. wikipedia.org This method is particularly useful for unimolecular reactions, such as rearrangements and eliminations, while minimizing intermolecular side reactions. wikipedia.org
In the context of pyridinyl-substituted isoxazolones, FVP can induce complex rearrangements. For example, the pyrolysis of 4-arylmethylidene-5(4H)-isoxazolone derivatives is an efficient method for preparing arylacetylenes. nih.gov While specific studies on isoxazolone analogues bearing a 5-nitropyridin-2-yl moiety are not detailed in the provided search results, the general principle suggests that FVP could lead to fragmentation of the isoxazolone ring. This process would likely generate a highly reactive nitrene or carbene intermediate derived from the pyridinyl moiety, which could then undergo intramolecular cyclization or rearrangement to yield novel heterocyclic structures. The high energy input during FVP allows for the overcoming of significant activation barriers, making it a suitable technique for exploring complex chemical transformations. caltech.edu
Mechanistic Investigations of Nitro Group Migration
The migration of a nitro group on an aromatic ring is a notable rearrangement that can occur under specific reaction conditions. In the case of nitropyridine derivatives, this phenomenon has been observed and studied. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected product where the nitro group has migrated from the 4-position to the 3-position. clockss.org This type of rearrangement appears to be influenced by the solvent, with polar aprotic solvents favoring the nitro-group migration. clockss.org
Several mechanistic pathways for nitro group migration have been proposed. One possible mechanism involves a clockss.orgresearchgate.net sigmatropic shift, where the nitro group migrates from the nitrogen atom of an N-nitropyridinium intermediate to a carbon atom on the ring. researchgate.netntnu.no Another proposed mechanism involves a diradical intermediate, formed by homolysis of a C-O or C-N bond, which then recombines to form the rearranged product. nih.gov In the context of β-nitrostyryl systems, an unusual migration of a nitro group from the β- to the α-position has been observed, proceeding through a nitrocyclopropane (B1651597) to isoxazoline (B3343090) N-oxide isomerization. researchgate.net These studies indicate that the mobility of the nitro group is a key feature of the chemistry of these compounds, allowing for the synthesis of various isomers that might be otherwise difficult to access.
Heterocyclization Reactions of Related Nitropyridinones
Nitropyridinones are valuable precursors for the synthesis of fused heterocyclic systems. The functional groups present on the nitropyridinone ring can be strategically utilized to build new rings. For instance, the reduction of the nitro group to an amino group provides a key handle for subsequent cyclization reactions. masterorganicchemistry.com This amino group, positioned adjacent to another functional group on the pyridine ring, can undergo intramolecular condensation to form a new heterocyclic ring.
An example of such a heterocyclization is the synthesis of imidazo[4,5-c]pyridines, which can be derived from appropriately substituted aminopyridines. researchgate.net Similarly, the reaction of nitropyridinone derivatives with bidentate nucleophiles can lead to the formation of new heterocyclic rings. For instance, reaction with hydrazine hydrate (B1144303) can lead to pyridazinone derivatives through ring opening and re-closure. ekb.eg The versatility of nitropyridinones as building blocks is further demonstrated by the transformation of related heterocyclic systems like isoxazoles into pyrazoles, a reaction that involves a formal atom-exchange process. organic-chemistry.org These heterocyclization reactions significantly expand the chemical space accessible from simple nitropyridinone precursors.
Table of Reaction Products from Nucleophilic Substitution
| Starting Material Analogue | Nucleophile | Product Type |
| Nitropyridinone | Primary Amine (with HMDS) | Aminonitropyridine |
| Nitropyridinone with Acetyl Group | Primary Amine / Hydrazine | Imine / Hydrazone |
| Nitropyridinone with Acetyl Group | Secondary Amine | Enamine |
| 3-Bromo-4-nitropyridine | Amine (in polar aprotic solvent) | 3-Amino-3-nitropyridine (rearranged) |
Derivatization and Functionalization Strategies for 4 Acetyl 5 Nitropyridin 2 1h One
Substituent Modifications on the Pyridinone Ring System
The heterocyclic core of 4-acetyl-5-nitropyridin-2(1H)-one is significantly electron-deficient. This characteristic is a direct consequence of the attached nitro and acetyl groups, which are potent electron-withdrawing groups, in combination with the inherent electron-withdrawing nature of the pyridinone nitrogen. This electronic profile makes the ring susceptible to specific types of reactions, most notably cycloadditions and potentially nucleophilic substitutions.
A primary strategy for functionalizing the pyridinone ring is through a Diels-Alder reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this context, the electron-poor 5-nitropyridone system does not act as the typical diene but rather as the dienophile in what is known as an inverse-electron-demand Diels-Alder reaction. However, a more common pathway involves the C5-C6 double bond of the nitropyridone acting as the dienophile in a standard [4+2] cycloaddition with an electron-rich diene. nih.gov For instance, the reaction of 5-nitro-2-pyridones with a diene like 2,3-dimethyl-1,3-butadiene (B165502) can lead to the formation of a bicyclic intermediate. nih.gov This intermediate can then undergo aromatization, often accompanied by the elimination of nitrous acid (HNO₂), to yield a quinolone derivative. nih.gov This cycloaddition-elimination sequence provides a powerful method for constructing fused bicyclic ring systems. masterorganicchemistry.comnih.gov
Table 1: Cycloaddition Reactions on the Pyridinone Ring
| Reaction Type | Reactant | Key Transformation | Product Class | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Initial cycloaddition across C5-C6 followed by elimination of nitrous acid. | Quinolones | nih.gov |
Furthermore, the electron-deficient nature of the ring suggests a propensity for nucleophilic aromatic substitution (SNAr). While direct examples on this compound are not prevalent in the literature, principles from related nitropyridine systems are applicable. nih.govrsc.orgresearchgate.net A strong nucleophile could potentially displace a suitable leaving group on the ring, or in some cases, even a hydrogen atom, via the formation of a stabilized Meisenheimer-type adduct. nih.gov The positions ortho and para to the strongly activating nitro group (C6 and C4, respectively) are the most likely sites for nucleophilic attack. uoanbar.edu.iq
Transformations of the Acetyl Moiety
The acetyl group at the C4 position offers a rich site for chemical modification, based on well-established carbonyl chemistry. These transformations can be used to introduce a wide range of functional groups and to extend the carbon skeleton.
One fundamental reaction is the reduction of the acetyl carbonyl group. Treatment with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) would convert the ketone into a secondary alcohol, yielding 4-(1-hydroxyethyl)-5-nitropyridin-2(1H)-one. This introduces a new chiral center and a hydroxyl group that can be used for further functionalization, such as esterification or etherification. More vigorous reduction methods, like the Clemmensen (using zinc-amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, could potentially reduce the carbonyl group completely to a methylene (B1212753) group, affording a 4-ethyl-5-nitropyridin-2(1H)-one derivative. However, the compatibility of these harsh conditions with the nitro group would need careful consideration.
The α-methyl protons of the acetyl group are acidic and can be removed by a suitable base to generate an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions. For example, it can undergo an aldol (B89426) condensation with an aldehyde to create a β-hydroxy ketone, or be alkylated with an alkyl halide. The acetyl group itself can also influence reactions on the pyridine (B92270) ring. The formation of N-acetylpyridinium salts from pyridine and acetyl chloride is known to generate a zwitterionic pyridinium (B92312) ketene (B1206846) enolate, which can undergo unexpected rearrangements and additions, highlighting the reactive potential of the acetyl group in a heterocyclic context. researchgate.net
Table 2: Plausible Transformations of the Acetyl Group
| Reaction Type | Reagent(s) | Product Functional Group | Reference Principle |
|---|---|---|---|
| Reduction | NaBH₄ | Secondary alcohol | Standard carbonyl reduction |
| Enolate Formation/Alkylation | Base (e.g., LDA), then Alkyl Halide | Elongated ketone chain | α-alkylation of ketones |
| Aldol Condensation | Aldehyde, Base or Acid | β-Hydroxy ketone | Aldol reaction |
Functionalization of the Nitro Group
The nitro group at the C5 position is a key functional handle that can be either transformed into other nitrogen-containing groups or replaced entirely.
The most common and synthetically valuable transformation of an aromatic nitro group is its reduction to a primary amine. masterorganicchemistry.com This can be achieved using various reagents, with the choice often depending on the tolerance of other functional groups in the molecule. wikipedia.orgresearchgate.net Standard methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or the use of dissolving metals in acid (e.g., iron, tin, or zinc in the presence of HCl). masterorganicchemistry.comcommonorganicchemistry.com The resulting 4-acetyl-5-aminopyridin-2(1H)-one is a versatile intermediate. The newly formed amino group is a potent ortho-, para-directing group for electrophilic substitutions and can undergo a host of reactions, such as diazotization to form diazonium salts, acylation to form amides, or alkylation.
This reduction is often the first step in the construction of fused heterocyclic systems. A well-documented strategy involves the reduction of a nitropyridine to an aminopyridine, which then undergoes a condensation-cyclization reaction. For example, reacting the in-situ-generated 5-aminopyridinone with an aldehyde in the presence of an oxidizing agent or under specific conditions can lead to the formation of a fused imidazole (B134444) ring, yielding an imidazo[4,5-b]pyridine derivative. acs.orgrsc.orgnih.gov
In some contexts, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile (vicarious nucleophilic substitution). nih.gov This reaction is particularly effective in highly electron-deficient aromatic systems and provides a direct method for introducing substituents at the C5 position.
Table 3: Key Functionalization Reactions of the Nitro Group
| Reaction Type | Reagent(s) | Key Intermediate/Product | Application | Reference |
|---|---|---|---|---|
| Reduction | H₂/Pd/C, Fe/HCl, SnCl₂ | 5-Aminopyridinone | Precursor for further functionalization | masterorganicchemistry.com, commonorganicchemistry.com |
| Reductive Cyclization | 1. Reduction (e.g., Zn/HCl) 2. Aldehyde | Imidazo[4,5-b]pyridine | Synthesis of fused heterocycles | acs.org, rsc.org |
| Nucleophilic Substitution | Strong Nucleophile (e.g., thiols) | 5-Substituted Pyridinone | Direct functionalization of C5 | nih.gov |
Role As a Synthetic Building Block in Complex Heterocyclic Systems
Precursor for Imidazo[1,2-a]pyridines and Related Annulated Compounds
Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocycles recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. rsc.org The synthesis of this scaffold typically involves the condensation and cyclization of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related synthon. organic-chemistry.org
While direct synthesis from 4-Acetyl-5-nitropyridin-2(1H)-one is not extensively documented, a plausible synthetic route would involve the initial transformation of the pyridone moiety. The 2-pyridone can be converted to a more reactive 2-chloropyridine (B119429) intermediate. Subsequent nucleophilic substitution with an amine source would yield the corresponding 2-aminopyridine derivative. Following this, the crucial amino group at the C2 position can react with a reagent that provides the remaining two carbons of the imidazole (B134444) ring.
Alternatively, the nitro group at the C5 position could be reduced to an amino group, which could then participate in intramolecular cyclization reactions. A common strategy for forming the imidazo[1,2-a]pyridine (B132010) core is the reaction between a 2-aminopyridine and a ketone. organic-chemistry.org In a hypothetical pathway, the this compound could first be converted to a 2,5-diaminopyridine (B189467) derivative. The endocyclic nitrogen and the C2-amino group could then react with a dicarbonyl compound or its equivalent to construct the fused imidazole ring. Multi-component reactions, often catalyzed by metals like copper, are also prevalent in forming these structures from various aminopyridines and carbonyl compounds. organic-chemistry.orgnih.gov
Intermediate in the Synthesis of δ-Carbolines
The δ-carboline (5H-pyrido[3,2-b]indole) skeleton is another important heterocyclic framework found in various biologically active compounds. nih.gov Synthetic strategies for δ-carbolines often rely on the construction of the pyridine (B92270) ring onto a pre-existing indole (B1671886) core or, conversely, the formation of the indole ring from a pyridine precursor. benthamscience.com
Established methods for δ-carboline synthesis include the Fischer indole synthesis, Graebe-Ullmann reaction, and various palladium-catalyzed cross-coupling and cyclization reactions. benthamscience.com For instance, a modern approach involves the N-arylation of a 3-aminoquinoline (B160951) followed by an oxidative cyclization to form the fused indole ring system. researchgate.net
The use of this compound as a direct intermediate for δ-carboline synthesis is not well-established in the literature. However, its structure suggests potential as a starting point for a multi-step synthesis. A theoretical pathway could involve the reduction of the nitro group to an amine, followed by a reaction that builds the indole ring. For example, the resulting 5-aminopyridine derivative could undergo a reaction sequence analogous to the Fischer indole synthesis, where it is reacted with a suitable ketone to form a hydrazone, which then cyclizes under acidic conditions. The acetyl group at C4 would likely need to be modified or removed to facilitate such a transformation.
Contribution to the Construction of Epoxybenzooxocino[4,3-b]pyridines
The tetracyclic epoxybenzooxocino[4,3-b]pyridine core is a complex scaffold found in natural products with potential biological activity. Research into the synthesis of these structures has identified specific pyridine precursors as key starting materials.
The literature describes an unexpected intramolecular cyclization to form this system during a Claisen-Schmidt condensation. Specifically, the reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde under acidic catalysis leads to the formation of a 1-((5S,11S)-2,5-dimethyl-11,12-dihydro-5H-5,11-epoxybenzo researchgate.netkoreascience.kroxocino[4,3-b]pyridin-3-yl)ethan-1-one derivative. This demonstrates that appropriately substituted acetylpyridines can serve as effective precursors for this complex heterocyclic system.
While this documented synthesis does not use this compound, it highlights the principle of using acetylated pyridines in condensation reactions with salicylic aldehyde to build the epoxybenzooxocino[4,3-b]pyridine framework. The presence of the acetyl group in the target compound is a key feature, though its specific substitution pattern (a single acetyl group at C4 and a nitro group at C5) would lead to different reactivity and potentially different products compared to the documented 3,5-diacetyl-2,6-dimethylpyridine starting material.
Applications in the Formation of Other Fused Pyridine Ring Systems
The reactivity of this compound lends itself to the synthesis of various other fused heterocyclic systems, most notably pyrazoles. Research has shown that 5-nitropyridin-2(1H)-ones can undergo recyclization reactions when treated with hydrazine (B178648) hydrate (B1144303). researchgate.net In these reactions, the pyridine ring is opened and reclosed to form a pyrazole (B372694) ring.
A study on the hydrazinolysis of substituted 5-nitropyridin-2(1H)-ones demonstrated that the substituent at the C4 position directs the course of the reaction. For example, 4-methyl-5-nitropyridin-2(1H)-one reacts with hydrazine hydrate to yield 3-methyl-4-nitro-1H-pyrazole. researchgate.net This provides a strong precedent for the reactivity of this compound, where the acetyl group at C4 would similarly be expected to become a substituent on the resulting pyrazole ring.
The proposed mechanism involves the nucleophilic attack of hydrazine on the pyridine ring, leading to ring opening. An intramolecular cyclization of an acyclic intermediate, followed by elimination, results in the formation of the stable pyrazole ring. The acetyl group's electron-withdrawing nature could influence the reaction rate and outcome compared to an alkyl group.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 5-Nitropyridin-2(1H)-one | Hydrazine Hydrate | (1H-Pyrazol-3-yl)acetohydrazide | researchgate.net |
| 6-Methyl-5-nitropyridin-2(1H)-one | Hydrazine Hydrate | (5-Methyl-1H-pyrazol-3-yl)acetohydrazide | researchgate.net |
| 4-Methyl-5-nitropyridin-2(1H)-one | Hydrazine Hydrate | 3-Methyl-4-nitro-1H-pyrazole | researchgate.net |
Beyond pyrazoles, the functional groups of this compound can be used to construct other fused systems. The acetyl group can undergo Claisen-Schmidt condensation with various aromatic aldehydes to form pyridylchalcones. These α,β-unsaturated ketones are versatile intermediates that can be cyclized with binucleophiles like hydrazine to produce fused pyrazolines. This approach has been used with other 3-acetyl-5-nitropyridine derivatives to create a variety of heterocyclic structures.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
While general methods for the synthesis of substituted pyridin-2(1H)-ones exist, the development of novel, efficient, and sustainable synthetic routes specifically tailored for 4-Acetyl-5-nitropyridin-2(1H)-one remains a critical area for future investigation. Current synthetic strategies for related compounds often rely on multi-step procedures that may involve harsh reaction conditions or generate significant waste. Future research should focus on methodologies that align with the principles of green chemistry. nih.gov
Key research objectives in this area include:
Catalyst- and Solvent-Free Conditions: Exploration of thermal multicomponent reactions under catalyst- and solvent-free conditions could provide a highly eco-friendly and efficient pathway to this compound and its derivatives. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: Investigating the use of microwave irradiation and ultrasound technology could significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net
One-Pot Syntheses: Designing one-pot, multi-component reactions (MCRs) that combine simple, readily available starting materials to construct the this compound scaffold in a single step would be a significant advancement in terms of efficiency and atom economy. nih.govrsc.org
Advanced Mechanistic Investigations Utilizing State-of-the-Art Computational Tools
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. The application of modern computational tools, such as Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule.
Future mechanistic studies should aim to:
Elucidate Reaction Pathways: Utilize computational modeling to map the potential energy surfaces of synthetic routes to this compound, identifying transition states and intermediates. This can help in understanding the factors that control regioselectivity and stereoselectivity.
Predict Reactivity and Site Selectivity: Computational analysis can predict the most likely sites for nucleophilic or electrophilic attack on the this compound molecule, guiding the design of selective derivatization strategies. For instance, predicting the nucleophilicity of different positions on the pyridone ring can inform regioselective nitration or other electrophilic substitution reactions. unizar.es
Interpret Spectroscopic Data: Correlate experimentally obtained spectroscopic data (e.g., NMR, IR) with computationally predicted values to confirm the structure of this compound and its derivatives. nih.gov
Exploration of Novel Derivatization Pathways and Selective Functionalization
The functional groups present in this compound offer multiple handles for chemical modification, opening up avenues for the synthesis of a diverse range of new compounds. Future research should systematically explore the selective functionalization of the acetyl group, the nitro group, and the pyridinone ring.
Potential derivatization pathways to be investigated include:
Transformations of the Acetyl Group: The acetyl group can be a starting point for a variety of reactions, including aldol (B89426) condensations, Knoevenagel condensations, and the formation of heterocyclic rings such as pyrazoles. scispace.com
Reduction and Modification of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions, leading to a wide array of new derivatives, including potentially bioactive molecules. nih.gov
Functionalization of the Pyridinone Ring: The pyridinone ring itself can be a target for various transformations. For example, N-alkylation or N-arylation at the pyridinone nitrogen can be explored to modulate the compound's properties. nih.gov
Integration into Enhanced Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis due to their efficiency and ability to generate molecular complexity in a single step. nih.gov While MCRs are used to synthesize pyridinone scaffolds, the use of pre-functionalized pyridinones like this compound as a building block in MCRs is a largely unexplored area.
Future research should focus on:
This compound as a Synthon: Investigating the utility of this compound as a key component in novel MCRs to construct more complex heterocyclic systems. For example, the acetyl group could participate in reactions with aldehydes and other nucleophiles to build fused ring systems.
Domino Reactions: Designing domino reaction sequences initiated by the reaction of one of the functional groups in this compound, leading to the formation of multiple new bonds and rings in a cascade fashion. researchgate.net
Strategies for Expanding Structural Diversity and Analogue Synthesis for Academic Exploration
The systematic synthesis of a library of analogues of this compound is crucial for exploring structure-activity relationships (SAR) and identifying compounds with interesting chemical or physical properties. Expanding the structural diversity around this core scaffold can be achieved through a variety of synthetic strategies.
Future work in this area should include:
Varying Substituents: Systematically replacing the acetyl and nitro groups with other functional groups (e.g., other acyl groups, cyano, sulfonyl, or halogen moieties) to study their effect on the molecule's properties.
Regioisomeric Analogues: Developing synthetic routes to access regioisomers of this compound, for example, by changing the positions of the acetyl and nitro groups on the pyridinone ring.
Combinatorial Synthesis: Employing combinatorial chemistry approaches, potentially in conjunction with MCRs, to rapidly generate a large and diverse library of this compound analogues for high-throughput screening in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
